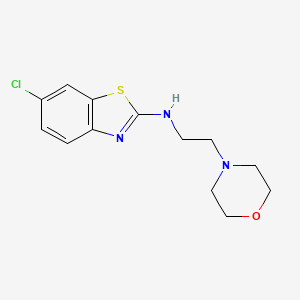

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Description

Scope and Significance of Benzothiazole Derivatives in Contemporary Chemical Research

Benzothiazole derivatives represent a cornerstone of modern medicinal and synthetic chemistry due to their structural versatility and broad-spectrum biological activities. These heterocyclic compounds, characterized by a fused benzene and thiazole ring system, exhibit potent pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The electron-deficient thiazole ring facilitates diverse substitution patterns, enabling precise modulation of electronic and steric properties for targeted therapeutic applications. Recent studies highlight their role as tyrosine kinase inhibitors, DNA gyrase antagonists, and apoptosis inducers via reactive oxygen species activation, underscoring their relevance in drug discovery pipelines. The integration of benzothiazole scaffolds into hybrid molecules further expands their utility in addressing multidrug-resistant pathogens and complex disease pathways.

Overview of 6-Chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine: Structural and Nomenclatural Considerations

This compound (CAS 1105189-23-8) exemplifies strategic molecular engineering through its dual heterocyclic architecture. The core benzothiazole system features a chlorine substituent at position 6 and a 2-amine group functionalized with a 2-morpholin-4-ylethyl chain. Its IUPAC name, This compound , reflects these structural attributes:

The chlorine atom enhances electrophilic character at C6, while the morpholine moiety improves solubility and facilitates hydrogen bonding interactions. This balance of hydrophobic (benzothiazole) and hydrophilic (morpholine) domains makes the compound particularly suitable for pharmacokinetic optimization.

Historical Context and Evolution of Benzothiazole and Morpholine Chemistry

Benzothiazole chemistry traces its origins to Hofmann's 1879 synthesis of 2-chlorobenzothiazole via condensation reactions. Industrial adoption accelerated in the 1920s with vulcanization accelerators for rubber, while morpholine emerged from Knorr's 1889 morphine structure studies, later becoming a key solvent and pH adjuster in power plants. The convergence of these chemistries gained momentum in the late 20th century, driven by advances in:

- Regioselective substitution : Modern methods enable precise functionalization using reagents like N-chlorosuccinimide

- Hybrid molecule synthesis : Coupling morpholine's conformational flexibility with benzothiazole's planar aromatic system

- Catalytic cyclization : Transition metal-catalyzed routes improving yields beyond traditional acid-mediated approaches

These developments facilitated targeted modifications critical for optimizing drug-like properties in compounds such as this compound.

Objectives and Structure of the Present Academic Outline

This analysis systematically examines:

- Synthetic pathways for benzothiazole-morpholine hybrids

- Structure-activity relationships influenced by chloro and morpholinylethyl substituents

- Computational modeling of molecular interactions

- Comparative efficacy against related derivatives

Properties

IUPAC Name |

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3OS/c14-10-1-2-11-12(9-10)19-13(16-11)15-3-4-17-5-7-18-8-6-17/h1-2,9H,3-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITFPRZXEPKHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=NC3=C(S2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-chloro-1,3-benzothiazol-2-amine Core

The initial step involves synthesizing the 6-chloro-1,3-benzothiazol-2-amine scaffold, which serves as the key intermediate for further functionalization.

Starting Materials and Reaction Conditions :

The synthesis commonly starts with 4-chloroaniline or a related chloro-substituted aniline derivative. This is reacted with ammonium thiocyanate in the presence of bromine as a catalyst in glacial acetic acid at low temperatures (0–10 °C) to form the corresponding thiourea intermediate. The reaction mixture is then treated with aqueous ammonia to precipitate 6-chloro-1,3-benzothiazol-2-amine as a pure product after recrystallization from methanol. This method yields high purity benzothiazole amine with melting point around 99°C reported for the intermediate.Alternative Approaches :

Other methods involve condensation of p-substituted anilines with ammonium thiocyanate under acidic conditions followed by cyclization using concentrated sulfuric acid and heating to reflux. The product is then purified by recrystallization.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-chloroaniline + NH4SCN + Br2 (glacial acetic acid, 0–10 °C) | Thiourea intermediate | - | Temperature control critical |

| 2 | Aqueous NH3, recrystallization from methanol | 6-chloro-1,3-benzothiazol-2-amine | High | Pure crystalline product |

Alternative Synthetic Routes and Morpholinyl Derivative Formation

Mannich Reaction Approach :

Morpholin-4-ylmethyl derivatives of benzothiazole can also be synthesized regioselectively via Mannich-type reactions involving treatment of benzothiazole amines with morpholine and formaldehyde under controlled conditions. This method is reported to be efficient for introducing morpholinylmethyl substituents on heterocyclic amines.Direct Substitution on Benzothiazole Derivatives :

Some protocols describe heating the benzothiazole amine derivatives with morpholine-containing reagents in polar aprotic solvents like dimethylformamide (DMF) under reflux to achieve substitution at the 2-amino position.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Thiourea Intermediate Synthesis | 4-chloroaniline, NH4SCN, Br2, glacial acetic acid, NH3 | High purity, well-established | Requires low temperature control |

| Chloroacetylation + Amination | Chloroacetyl chloride, K2CO3, morpholine, reflux | Efficient, good yields | Multi-step, requires reflux |

| Mannich Reaction | Benzothiazole amine, morpholine, formaldehyde | Regioselective, shorter route | Limited to morpholinylmethyl group |

| Direct Substitution in DMF | Benzothiazole amine, morpholine, DMF, reflux | Straightforward | Requires polar aprotic solvent |

Research Findings and Analytical Data

Yields and Purity :

Reported yields for the key intermediates range from moderate to high (60–85%), with final products typically purified by recrystallization. Melting points and spectroscopic data (FT-IR, ^1H-NMR, ^13C-NMR) confirm the structure and purity of synthesized compounds.Spectroscopic Characterization : Characteristic IR bands include N–H stretching (~3200–3300 cm^-1), C=N stretching (~1600 cm^-1), and morpholine-related absorptions. ^1H-NMR spectra show signals corresponding to morpholine methylene protons (~3.5–3.8 ppm) and aromatic protons of the benzothiazole ring. Mass spectrometry confirms molecular weights consistent with the target compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any reducible functional groups.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or other suitable solvents.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, or tetrahydrofuran as solvents.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide, or other polar aprotic solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: It may be used in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The chloro group (electron-withdrawing) in the target compound may enhance electrophilic reactivity compared to ethyl (electron-donating) in the 6-ethyl analog .

- Side Chain Flexibility: The morpholinoethyl group in the target compound offers conformational flexibility, whereas rigid aromatic substituents in BT16 and BT4 may restrict binding to certain targets .

Anticancer Activity Against Colon Cancer Cell Lines

Synthesized analogs (e.g., BT16, BT4) were evaluated by the National Cancer Institute (NCI) for cytotoxicity (Table 2) :

| Compound | IC₅₀ (μM) HCT-116 | IC₅₀ (μM) HT29 | Toxicity (Toxi-Light Assay) |

|---|---|---|---|

| Target Compound | Under study | Under study | Pending data |

| BT16 | 12.4 | 18.7 | Low (EC₅₀ > 100 μM) |

| BT4 | 8.9 | 14.2 | Moderate (EC₅₀ = 50 μM) |

Insights :

- BT4’s superior activity over BT16 may arise from its bromo and difluorophenyl groups, which enhance hydrophobic interactions with cellular targets.

- The target compound’s morpholinoethyl side chain could mimic kinase-binding motifs (e.g., ATP-binding pockets), but direct comparisons require empirical data.

Biological Activity

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound characterized by its unique benzothiazole core, which imparts distinct electronic and steric properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

- IUPAC Name : this compound

- Molecular Formula : C13H16ClN3OS

- Molecular Weight : 297.8 g/mol

- CAS Number : 1105189-23-8

Antimicrobial Activity

Research indicates that compounds with a benzothiazole core exhibit significant antimicrobial properties. In particular, studies have shown that this compound can inhibit bacterial growth by targeting key enzymes involved in bacterial cell wall synthesis. The compound has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, the compound has been shown to inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines.

The mechanism of action for this compound involves interaction with molecular targets such as:

- Enzymes : Inhibiting enzymes critical for bacterial survival.

- Receptors : Modulating receptor activity involved in cancer progression.

- Signaling Pathways : Affecting pathways related to cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives, including this compound, demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was recorded at low micromolar concentrations, indicating potent activity.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 5 | E. coli, S. aureus |

Study 2: Anticancer Activity

In another study focused on the anticancer potential of the compound, it was tested against several cancer cell lines. The results indicated that treatment with the compound resulted in a significant reduction in cell viability in MCF7 (breast cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 10 | Reduced viability |

| HeLa | 15 | Induced apoptosis |

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other benzothiazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| N-(benzothiazol-2-yl)-N-(morpholinyl)acetamide | Moderate | High |

| Benzothiazole derivative X | Low | High |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine?

- Methodological Answer : Synthesis requires precise control of temperature and pH to maximize yield and purity. For example, refluxing in ethanol with sodium acetate (as a base) for 7 hours under controlled heating is a common approach. Post-reaction stabilization (1 hour) and recrystallization from alcohol/water mixtures are critical for purification . Temperature gradients (e.g., 90°C for cyclization steps) and solvent selection (e.g., DMF for thiazole derivatives) are also key factors .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve peaks associated with aryl protons (6.4–8.3 ppm) and morpholinoethyl groups (4.11–4.21 ppm) . High-Performance Liquid Chromatography (HPLC) with ACN:methanol (1:1) mobile phases ensures purity assessment, with retention factors (Rf) around 0.6–0.74 . Infrared (IR) spectroscopy identifies functional groups (e.g., C=N at ~1620 cm⁻¹, C-Cl at ~693 cm⁻¹) .

Q. What key structural features influence the compound’s reactivity?

- Methodological Answer : The benzothiazole core (with electron-withdrawing Cl at position 6) enhances electrophilic substitution potential. The morpholinoethyl group introduces steric and electronic effects, influencing nucleophilic reactivity. Comparative studies of similar compounds (e.g., 6-chloro-2-benzothiazolamine) highlight the role of substituents in modulating solubility and interaction with biological targets .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway and predict reaction outcomes?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can model transition states and predict optimal conditions (e.g., solvent polarity, catalyst effects). Computational tools like ICReDD’s workflow integrate experimental data with simulations to reduce trial-and-error cycles, enabling efficient design of reaction parameters (e.g., reflux duration, stoichiometry) .

Q. How should researchers address contradictory spectral data during characterization?

- Methodological Answer : Cross-validate using complementary techniques:

- Compare experimental IR/NMR data with computational predictions (e.g., InChI key-derived spectra from PubChem) .

- Resolve overlapping NMR signals via 2D experiments (COSY, HSQC) .

- Replicate synthesis under standardized conditions to rule out batch-specific impurities .

- Example: In , differing Rf values (0.6 vs. 0.74) for analogs BT16 and BT18 were resolved by adjusting mobile-phase ratios and validating via FABMS .

Q. What experimental strategies elucidate the mechanism of enzyme inhibition by this compound?

- Methodological Answer :

- Kinetic Studies : Measure inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate concentrations.

- Molecular Docking : Use software like AutoDock to model interactions between the benzothiazole core and enzyme active sites (e.g., ATP-binding pockets in kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and entropy changes to infer interaction mechanisms .

Q. How to design experiments assessing biological activity while minimizing off-target effects?

- Methodological Answer :

- Selectivity Screening : Test against a panel of related enzymes (e.g., kinase isoforms) to identify target specificity .

- Control Experiments : Use structural analogs (e.g., 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine) as negative controls to isolate pharmacophore contributions .

- Metabolic Profiling : Incubate with liver microsomes to assess metabolic stability and potential toxic metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.